2-Azido-4-nitrophenol

説明

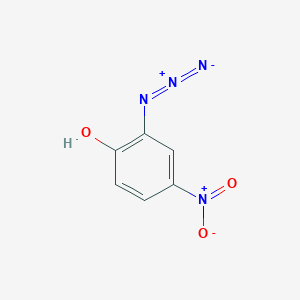

2-Azido-4-nitrophenol (C₆H₃N₃O₃) is a nitrophenol derivative featuring an azido (-N₃) group at the ortho position and a nitro (-NO₂) group at the para position relative to the hydroxyl (-OH) group. This compound is notable for its role in biochemical studies, particularly in photoaffinity labeling of proteins. The azido group enables covalent crosslinking upon ultraviolet (UV) irradiation, making it a critical tool for mapping binding sites in enzymes like mitochondrial Complex V . Its nitro group enhances electrophilicity, facilitating interactions with electron-rich biological targets.

特性

CAS番号 |

33354-58-4 |

|---|---|

分子式 |

C6H4N4O3 |

分子量 |

180.12 g/mol |

IUPAC名 |

2-azido-4-nitrophenol |

InChI |

InChI=1S/C6H4N4O3/c7-9-8-5-3-4(10(12)13)1-2-6(5)11/h1-3,11H |

InChIキー |

ADNFOEYTXBJEDT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N=[N+]=[N-])O |

正規SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N=[N+]=[N-])O |

他のCAS番号 |

33354-58-4 |

同義語 |

2-azido-4-nitrophenol |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-azido-4-nitrophenol, differing in substituents, isotopic labeling, or ionic forms. Key comparisons are outlined below:

4-Nitrophenol (C₆H₅NO₃)

- Structure : Lacks the azido group; nitro and hydroxyl groups are para-positioned.

- Properties: Lower molecular weight (139.11 g/mol vs. 181.12 g/mol) and higher acidity (pKa ~7.1) due to the unmodified phenol group.

- Applications: Used as a pH indicator and enzyme substrate (e.g., alkaline phosphatase assays). Unlike this compound, it lacks photoreactive utility .

4-Nitrophenol Sodium Salt Dihydrate (C₆H₄NNaO₃·2H₂O)

- Structure : Ionic form with a sodium counterion.

- Properties: Enhanced water solubility (>300 g/L at 20°C) compared to this compound, which is likely hydrophobic due to the azido group.

- Applications : Preferred for aqueous-phase reactions, such as spectrophotometric assays .

4-Nitrophenol-2,3,5,6-d₄ (C₆D₄HNO₃)

- Structure : Deuterated at four positions on the aromatic ring.

- Properties: Nearly identical reactivity to 4-nitrophenol but used in isotopic tracing (NMR, mass spectrometry). The deuterium substitution reduces vibrational interference in spectroscopic studies, a feature absent in this compound .

2-Nitroanisole (C₇H₇NO₃)

- Structure : Methoxy (-OCH₃) replaces the hydroxyl group; nitro at ortho.

- Properties: Lower acidity (pKa ~10.5) due to the electron-donating methoxy group. Unlike this compound, it is non-reactive under UV light.

2-Azido-1-(4-Nitrophenyl)Ethanone (C₈H₆N₄O₃)

- Structure : Ketone (-CO-) replaces the hydroxyl group; azido and nitro groups are para.

- The ketone may participate in nucleophilic reactions, diverging from this compound’s electrophilic nitro-hydroxyl system.

Data Table: Comparative Analysis

| Property | This compound | 4-Nitrophenol | 4-Nitrophenol Sodium Salt | 2-Azido-1-(4-Nitrophenyl)Ethanone |

|---|---|---|---|---|

| Molecular Weight | 181.12 g/mol | 139.11 g/mol | 197.12 g/mol | 206.16 g/mol |

| Key Groups | -OH, -N₃, -NO₂ | -OH, -NO₂ | -ONa, -NO₂ | -CO-, -N₃, -NO₂ |

| Solubility | Low (organic solvents) | Moderate (H₂O) | High (H₂O) | Low (organic solvents) |

| Photoreactivity | Yes (azido) | No | No | No |

| Primary Use | Protein labeling | pH indicator | Aqueous assays | Crystallography |

Key Research Findings

Photoaffinity Labeling: this compound’s azido group forms covalent bonds with mitochondrial Complex V proteins under UV light, identifying uncoupler-binding sites critical for ATP synthesis .

Stability: The nitro group stabilizes the aromatic ring against electrophilic substitution, enhancing shelf life compared to non-nitrated azido compounds.

Synthetic Challenges: Ortho-substitution introduces steric hindrance, complicating synthesis relative to para-substituted analogs like 4-nitrophenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。